molecular formula C8H3F3N2O2 B1589939 5-Nitro-2-(trifluoromethyl)benzonitrile CAS No. 887350-95-0

5-Nitro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1589939
CAS No.: 887350-95-0
M. Wt: 216.12 g/mol
InChI Key: KGIRDFJKJWPGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)benzonitrile typically involves the nitration of 2-(trifluoromethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C8H4F3N} + \text{HNO3} \rightarrow \text{C8H3F3N2O2} + \text{H2O} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Nitro-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-(trifluoromethyl)benzonitrile
  • 3-Nitro-2-(trifluoromethyl)benzonitrile
  • 2-Nitro-4-(trifluoromethyl)benzonitrile

Uniqueness

5-Nitro-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzonitrile core. This unique arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

5-Nitro-2-(trifluoromethyl)benzonitrile (C8H3F3N2O2) is a benzonitrile derivative notable for its unique structural features, including a nitro group at the 5-position and a trifluoromethyl group at the 2-position of the benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

The molecular structure of this compound can be represented as follows:

Structure C6H4(NO2)(CF3)CN\text{Structure }\quad \text{C}_6\text{H}_4(\text{NO}_2)(\text{CF}_3)\text{CN}

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cellular membranes. The nitro group can participate in redox reactions, which may influence various biological pathways .

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : Compounds with trifluoromethyl substitutions often exhibit enzyme inhibitory properties. This compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases .
  • Receptor Modulation : The presence of both nitro and trifluoromethyl groups may enhance binding affinities to certain receptors, thereby modulating their activity. This characteristic is crucial in drug discovery and development .

Biological Studies and Findings

Research on the biological activities of this compound has revealed several promising findings:

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotes
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidStructureAntimicrobialExhibits enzyme inhibition similar to this compound
4-Fluoro-3-nitrophenylacetateStructureAnticancerShows enhanced potency due to trifluoromethyl group
Benzonitrile derivativesStructureVariousKnown for diverse biological activities including receptor modulation

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Enzyme Inhibition : A recent investigation demonstrated that compounds similar to this compound effectively inhibited specific metabolic enzymes. This study emphasized the importance of structural features in determining biological activity .
  • Anticancer Research : Preliminary findings suggest that derivatives of this compound may enhance cytotoxicity against certain cancer cell lines, warranting further exploration into their mechanisms and therapeutic applications .

Properties

IUPAC Name

5-nitro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-2-1-6(13(14)15)3-5(7)4-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIRDFJKJWPGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541651
Record name 5-Nitro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887350-95-0
Record name 5-Nitro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.